molecular formula C8H8BrNO2 B571840 2-Bromo-3-methoxybenzamide CAS No. 1261571-70-3

2-Bromo-3-methoxybenzamide

Cat. No.: B571840
CAS No.: 1261571-70-3
M. Wt: 230.061
InChI Key: QOEMGYNKVUKZED-UHFFFAOYSA-N
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Description

2-Bromo-3-methoxybenzamide is an organic compound with the molecular formula C8H8BrNO2 It is a derivative of benzamide, where the benzene ring is substituted with a bromine atom at the second position and a methoxy group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-methoxybenzamide typically involves the bromination of 3-methoxybenzamide. One common method includes the use of bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds as follows: [ \text{3-Methoxybenzamide} + \text{Br}_2 \rightarrow \text{this compound} ]

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-methoxybenzamide undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to form amines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Nucleophilic Substitution: Formation of substituted benzamides.

    Oxidation: Formation of 2-bromo-3-methoxybenzoic acid.

    Reduction: Formation of 2-bromo-3-methoxyaniline.

Scientific Research Applications

2-Bromo-3-methoxybenzamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds.

    Biological Studies: It serves as a probe to study enzyme interactions and receptor binding.

    Material Science: It is utilized in the development of novel materials with specific electronic properties.

    Industrial Applications: It is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-3-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy group play crucial roles in modulating the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    2-Bromo-3-methylbenzamide: Similar structure but with a methyl group instead of a methoxy group.

    3-Bromo-2-methoxybenzamide: Bromine and methoxy groups are interchanged.

    2-Bromo-4-methoxybenzamide: Methoxy group is at the fourth position instead of the third.

Uniqueness: 2-Bromo-3-methoxybenzamide is unique due to the specific positioning of the bromine and methoxy groups, which influences its reactivity and interaction with biological targets. This unique structure allows for distinct applications in medicinal chemistry and material science compared to its analogs.

Properties

IUPAC Name

2-bromo-3-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOEMGYNKVUKZED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1Br)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20744651
Record name 2-Bromo-3-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20744651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261571-70-3
Record name 2-Bromo-3-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20744651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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